2-(3,4,5-Trifluorobenzoyl)oxazole
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Overview
Description
2-(3,4,5-Trifluorobenzoyl)oxazole is a chemical compound with the molecular formula C10H4F3NO2 and a molecular weight of 227.14 g/mol It is characterized by the presence of a trifluorobenzoyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorobenzoyl)oxazole typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trifluorobenzoyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole products.
Substitution: The trifluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution can result in a variety of substituted oxazole compounds .
Scientific Research Applications
2-(3,4,5-Trifluorobenzoyl)oxazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
- 2-(2,4,5-Trifluorobenzoyl)oxazole
- 2-(3,4-Difluorobenzoyl)oxazole
- 2-(3,5-Difluorobenzoyl)oxazole
Comparison: Compared to similar compounds, 2-(3,4,5-Trifluorobenzoyl)oxazole is unique due to the presence of three fluorine atoms on the benzoyl ring. This trifluorination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,3-oxazol-2-yl-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)8(6)13)9(15)10-14-1-2-16-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHJSMHPYBAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642127 |
Source
|
Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-54-8 |
Source
|
Record name | 2-Oxazolyl(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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